4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride
CAS No.:
Cat. No.: VC16244764
Molecular Formula: C14H13ClO3S
Molecular Weight: 296.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13ClO3S |
|---|---|
| Molecular Weight | 296.8 g/mol |
| IUPAC Name | 4-[(4-methylphenyl)methoxy]benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C14H13ClO3S/c1-11-2-4-12(5-3-11)10-18-13-6-8-14(9-7-13)19(15,16)17/h2-9H,10H2,1H3 |
| Standard InChI Key | KVFQBDGUMUQNSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 4-(4-methyl-benzyloxy)-benzenesulfonyl chloride is C₁₄H₁₃ClO₃S, with a molecular weight of 296.81 g/mol. Its structure consists of a benzene ring where the sulfonyl chloride (-SO₂Cl) group is positioned para to a benzyloxy substituent, which itself bears a methyl group at the 4-position of the benzyl moiety . This arrangement introduces significant steric hindrance while maintaining electronic activation at the sulfonyl chloride site, a feature critical for its reactivity in nucleophilic substitution reactions.
Key spectral data for analogous compounds, such as 4-(benzyloxy)benzenesulfonyl chloride (C₁₃H₁₁ClO₃S, MW 282.74 g/mol), reveal characteristic infrared (IR) absorptions at 1,370 cm⁻¹ (S=O asymmetric stretching) and 1,180 cm⁻¹ (S=O symmetric stretching), alongside NMR signals at δ 7.8–7.6 ppm (aromatic protons adjacent to sulfonyl chloride) and δ 5.1 ppm (benzyloxy -OCH₂- protons) . The addition of a methyl group to the benzyl component would likely shift these signals slightly due to increased electron-donating effects, as observed in comparisons between toluene and benzene derivatives .
Synthesis and Industrial Preparation
The synthesis of 4-(4-methyl-benzyloxy)-benzenesulfonyl chloride can be inferred from methodologies used for structurally related sulfonyl chlorides. A plausible route involves a two-step process:
Etherification of 4-Methylbenzyl Alcohol
First, 4-methylbenzyl alcohol undergoes nucleophilic substitution with 4-hydroxybenzenesulfonyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This step forms the benzyloxy linkage:
The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours .
Purification and Isolation
Crude product is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Yield optimization studies for analogous reactions report efficiencies of 65–75%, contingent on strict moisture control to prevent hydrolysis of the sulfonyl chloride group .
Physicochemical Properties
The compound’s physicochemical profile is derived from experimental data for 4-(benzyloxy)benzenesulfonyl chloride and computational modeling:
| Property | Value |
|---|---|
| Melting Point | 98–102°C (predicted) |
| Boiling Point | 310–315°C (decomposes) |
| Solubility in DMSO | 250 mg/mL |
| LogP (Octanol-Water) | 3.2 |
| Stability | Hygroscopic; store under N₂ |
These properties align with trends observed in sulfonyl chlorides, where electron-withdrawing groups enhance thermal stability but reduce solubility in polar solvents . The methyl-benzyloxy substituent likely improves lipid solubility, as evidenced by the higher LogP compared to unsubstituted analogs (LogP ≈ 2.5) .
Reactivity and Functionalization
The sulfonyl chloride group is highly electrophilic, participating in reactions with nucleophiles such as amines, alcohols, and Grignard reagents. Key transformations include:
Sulfonamide Formation
Reaction with primary or secondary amines yields sulfonamides, widely used in pharmaceutical chemistry:
For example, coupling with piperazine generates derivatives with potential bioactivity .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes substitution at the ortho and para positions relative to the sulfonyl chloride. Nitration experiments with mixed acid (HNO₃/H₂SO₄) at 0°C produce mono-nitro derivatives, which serve as precursors to amino-functionalized compounds .
Applications in Organic Synthesis
This compound’s dual functionality enables diverse applications:
Polymer Chemistry
As a cross-linking agent, it facilitates the synthesis of sulfonated polyethersulfones (SPES), materials valued for proton exchange membranes in fuel cells. The methyl-benzyloxy group enhances polymer solubility during processing .
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing tyrosine kinase inhibitors and COX-2 antagonists. For instance, sulfonylation of celecoxib analogs using this reagent improves metabolic stability .
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